Nafamostat mesylate
Overview
Description
Nafamostat mesylate is a synthetic serine protease inhibitor . It is a short-acting anticoagulant and is also used for the treatment of pancreatitis . It has potential antiviral and anti-cancer properties .
Synthesis Analysis
The in silico analysis suggested the potential of the newly designed nafamostat derivatives as anti-SARS-CoV-2 agents .Molecular Structure Analysis
Nafamostat mesylate inhibits various enzyme systems, such as coagulation and fibrinolytic systems (thrombin, Xa, and XIIa), the kallikrein–kinin system, the complement system, pancreatic proteases, and activation of protease-activated receptors (PARs) .Chemical Reactions Analysis
Nafamostat mesylate inhibits various enzyme systems, such as coagulation and fibrinolytic systems (thrombin, Xa, and XIIa), the kallikrein–kinin system, the complement system, pancreatic proteases, and activation of protease-activated receptors (PARs) . It also inhibits lipopolysaccharide-induced nitric oxide production .Physical And Chemical Properties Analysis
Nafamostat mesylate has a molecular weight of 539.58 g/mol . It is a solid substance with a solubility of 30 mg/mL in water .Scientific Research Applications
COVID-19 Treatment : Nafamostat mesylate exhibits potent inhibition of SARS-CoV-2 infection and cell fusion in vitro, indicating its potential as a treatment for COVID-19 (Yamamoto et al., 2020). It's also effective against MERS-CoV S protein-initiated cell fusion, further suggesting its suitability in COVID-19 treatment strategies (Yamamoto et al., 2020).
Anticancer Properties : Nafamostat mesylate shows promising effects in inhibiting cancer progression, including pancreatic, colorectal, gastric, gallbladder, and hepatocellular cancers (Chen et al., 2019).
Acute Pancreatitis Treatment : It is used in the treatment of acute pancreatitis and has shown effectiveness in preventing post-ERCP (Endoscopic Retrograde Cholangiopancreatography) pancreatitis (Zhang et al., 2020).
Systemic Lupus Erythematosus Treatment : Nafamostat mesylate has been effective in treating proteinuria and hypocomplementemia in a patient with systemic lupus erythematosus and nephrotic syndrome (Kono et al., 1996).
Neuroprotective Effects : It exhibits significant neuroprotective effects in neurovascular ischemia, reducing neuronal necrosis and apoptosis (Ghali & Ghali, 2020).
Anticoagulant in Renal Therapies : Nafamostat mesylate is used as an anticoagulant in continual renal replacement therapies, though it is associated with adverse effects like anaphylaxis (Kim et al., 2021).
Sepsis Treatment : Its administration during blood purification significantly reduced hospital and ICU mortality rates in sepsis patients (Kamijo et al., 2020).
Phlebitis Risk Factors : Nafamostat mesylate administration for three days in the ICU or HCU is associated with phlebitis in patients treated with the drug (Kotake et al., 2023).
Cardiopulmonary Arrest Risk : It can cause cardiopulmonary arrest during hemodialysis, a rare but life-threatening drawback (Shioya et al., 2022).
Coagulopathy Prediction in COVID-19 : Admission characteristics of COVID-19 patients could predict subsequent coagulopathy, potentially indicating the benefit of nafamostat mesylate (Osawa et al., 2020).
Safety And Hazards
Future Directions
Nafamostat mesylate has been identified as a potential therapy for COVID-19 . Clinical trials in Japan and Korea have begun . A study aimed to explore the optimal dosage of Nafamostat mesylate during continuous kidney replacement therapy in critically ill patients . Another study evaluated the anticancer effects of nafamostat mesylate on neuroblastoma cells .
properties
IUPAC Name |
(6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino)benzoate;methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2.2CH4O3S/c20-17(21)14-2-1-13-10-16(8-5-12(13)9-14)26-18(25)11-3-6-15(7-4-11)24-19(22)23;2*1-5(2,3)4/h1-10H,(H3,20,21)(H4,22,23,24);2*1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXKIZXIRHMPFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046128 | |
Record name | Nafamostat mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nafamostat mesylate | |
CAS RN |
82956-11-4 | |
Record name | Nafamostat mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(Aminoiminomethyl)amino]benzoic acid 6-(aminoiminomethyl)-2-naphthalenyl ester dimethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NAFAMOSTAT MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D2T74921W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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